molecular formula C5H7F2N3O2 B2493880 5-Azido-4,4-difluoropentanoic acid CAS No. 2169071-57-0

5-Azido-4,4-difluoropentanoic acid

Cat. No. B2493880
M. Wt: 179.127
InChI Key: WOPGPFUTJWOOTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azido compounds typically involves the introduction of an azido group into a precursor molecule. Although there are no direct studies on 5-Azido-4,4-difluoropentanoic acid, related works provide insights into general methods that could be adapted for its synthesis. For instance, azido groups can be introduced through the reaction of halides with sodium azide or through nitrosation reactions followed by treatment with sodium azide, suggesting possible synthetic routes for the target compound (Banks & Sparkes, 1972).

Molecular Structure Analysis

The molecular structure of azido compounds is characterized by the presence of the azido group, which significantly influences the compound's reactivity and interactions. The azido group is linear and highly polar, imparting distinct chemical properties to the compound. Structural studies of related azido compounds using techniques such as X-ray crystallography provide insights into the geometry and electronic structure of these molecules, which is essential for understanding their chemical behavior (Stierstorfer et al., 2008).

Chemical Reactions and Properties

Azido compounds, including 5-Azido-4,4-difluoropentanoic acid, are known for participating in a variety of chemical reactions. One of the most notable reactions is the 1,3-dipolar cycloaddition, also known as the click reaction, which allows for the attachment of various functional groups to the azido compound, expanding its utility in organic synthesis. Furthermore, azido compounds can undergo reduction reactions to form amines, which are useful intermediates in the synthesis of a wide range of organic molecules (Banks et al., 1980).

Scientific Research Applications

Water Sensing in Biomolecular Contexts

The unique properties of azido groups, like those in 5-Azido-4,4-difluoropentanoic acid, make them valuable for sensing hydration in biomolecules. The vibrational mode of azido groups is a highly specific sensor of hydration, even in environments with other hydrogen-bond donors. This specificity arises from the high local density of H-bond donors in water. This application is particularly relevant in systems where the presence and role of molecular water are of primary interest (Wolfshorndl et al., 2012).

Synthesis of Hetero-1,3-Dienes

In the realm of synthetic chemistry, 5-Azido compounds have been explored for their reactivity patterns. For instance, 5-azido-4-trifluoromethyl-1,3-thiazoles, closely related to 5-Azido-4,4-difluoropentanoic acid, exhibit typical azide reaction patterns. Such compounds are crucial in synthesizing new classes of hetero-1,3-dienes, demonstrating the potential of azides in the synthesis of complex molecules (Burger et al., 1990).

Azido-Triazole Synthesis

Azido compounds are pivotal in the synthesis of azido-triazoles. This process involves converting carboxylic acids into azido-1,2,4-triazoles, which are then characterized using various techniques, including calorimetry and mass spectrometry. These compounds have significant implications in molecular reactivity studies and in understanding the early stages of self-heating processes in certain materials (Cardillo et al., 2012).

Photoaffinity Labeling

Azido analogues of bioactive compounds, such as 5-azido-4,4-difluoropentanoic acid, are used in photoaffinity labeling to identify biochemical receptors. This application is crucial in understanding the molecular targets of certain bioactive substances. The specificity and reactivity of azido compounds under light exposure make them ideal for such studies (Palmer et al., 2007).

Synthesis of Novel Heteroarenes

In the synthesis of novel heteroarenes, azido compounds are valuable intermediates. They facilitate the creation of molecules with high nitrogen content, which are significant in various chemical and pharmaceutical applications. The ability to manipulate the azido group in synthesis processes demonstrates the versatility and importance of these compounds in modern chemistry (Wentrup, 1970).

Solid-Phase Peptide Synthesis

In the context of peptide synthesis, azido groups are essential for introducing triazoles into peptide backbones or side chains. This technique is particularly useful in solid-phase peptide synthesis, allowing for the creation of diverse and functionally rich peptides. The compatibility of this process with solid supports highlights the utility of azido groups in bioorganic chemistry (Tornøe et al., 2002).

Ligand Field Studies

In magnetochemistry, the azido ligand plays a crucial role. Understanding the ligand field of azido compounds, like 5-Azido-4,4-difluoropentanoic acid, helps in comprehending their influence on magnetic anisotropy. This knowledge is fundamental in designing materials and complexes with specific magnetic properties (Schweinfurth et al., 2015).

Continuous Flow Chemistry

Azido compounds are employed in continuous flow chemistry for synthesizing various organic compounds, including tetrazoles. The use of azido groups in continuous flow systems demonstrates their potential in improving reaction safety, efficiency, and scalability in chemical synthesis (Gutmann et al., 2012).

Safety And Hazards

The safety and hazards associated with 5-Azido-4,4-difluoropentanoic acid are not provided in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for safety information .

properties

IUPAC Name

5-azido-4,4-difluoropentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3O2/c6-5(7,3-9-10-8)2-1-4(11)12/h1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPGPFUTJWOOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CN=[N+]=[N-])(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azido-4,4-difluoropentanoic acid

Citations

For This Compound
1
Citations
T Tsukamoto, JK Coward - The Journal of Organic Chemistry, 1996 - ACS Publications
The reaction of several nucleophiles with N-Cbz-protected di-tert-butyl-dl-4,4-difluoroglutamate was investigated as an approach to the synthesis of various fluorinated amino acids and …
Number of citations: 23 pubs.acs.org

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